1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a chemical compound with the molecular formula and a molecular weight of 172.27 g/mol. This compound is classified as an amine, specifically a cyclopentyl derivative, which indicates that it contains both an amine functional group and a cyclopentane ring structure. The compound has garnered interest in various fields, including medicinal chemistry and organic synthesis.
The compound is categorized under the broader class of amines and is often synthesized for research purposes. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The compound is listed in databases such as PubChem, where it is identified by the Compound ID 43263254 .
The synthesis of 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine can be approached through several methods:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine can participate in various chemical reactions, including:
These reactions typically require catalysts or specific conditions (e.g., temperature, pressure) to proceed effectively.
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The primary applications of 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine include:
Research continues into its potential therapeutic effects and applications in drug development, highlighting its importance in medicinal chemistry.
The construction of the cyclopentanamine backbone represents a critical initial step in synthesizing 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine (C~9~H~20~N~2~). Recent advances leverage engineered imine reductases (IREDs) to catalyze the reductive amination of cyclopentanone precursors with methylamine, achieving high atom efficiency and circumventing traditional stoichiometric reductants. These biocatalysts facilitate the stereoselective formation of the cyclic imine intermediate, which is subsequently reduced to the chiral amine backbone [5]. Specific IRED variants (e.g., from Arthrobacter sp.) demonstrate exceptional activity toward alicyclic ketones, enabling backbone formation under aqueous conditions at ambient temperatures [5].
Table 1: Engineered IRED Performance in Cyclopentanamine Synthesis
Enzyme Variant | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|
Wild-type IRED | 30 | 72 | 35 | 65 |
P94A Mutant | 30 | 48 | 78 | 92 |
W66F/P94A Double Mutant | 30 | 24 | 95 | >99 |
Optimization studies reveal that cofactor recycling systems (e.g., glucose dehydrogenase-driven NADPH regeneration) significantly enhance reaction efficiency, reducing catalyst loading to <2 mol%. This enzymatic approach eliminates the need for heavy metal catalysts traditionally employed in reductive amination, aligning with waste-reduction principles [5]. Alternative routes include Lewis acid-mediated intramolecular cyclization of linear aminonitriles, though enantioselectivity control remains inferior to enzymatic methods (<80% ee versus >99% ee for optimized IREDs) [5].
Achieving precise N-functionalization with ethyl and methyl groups presents challenges due to competitive over-alkylation. A sequential protection-alkylation-deprotection strategy has been optimized to address this: 1) The primary amine of 1-(aminomethyl)cyclopentanamine is protected with a tert-butoxycarbonyl (Boc) group; 2) Regioselective ethylation occurs at the secondary amine using iodoethane under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH~2~Cl~2~); 3) Methylation follows using methyl triflate in acetonitrile at -78°C to minimize quaternary ammonium salt formation; 4) Acidic deprotection (trifluoroacetic acid) yields the target tertiary amine [6].
Table 2: Regioselectivity Comparison of Alkylation Agents
Alkylating Agent | Base/Solvent | N-Ethyl Selectivity (%) | N-Methyl Selectivity (%) | Over-alkylation (%) |
---|---|---|---|---|
Ethyl bromide | K~2~CO~3~/DMF | 65 | 18 | 17 |
Iodoethane | NaOH/TBAB/CH~2~Cl~2~ | 92 | 5 | 3 |
Methyl iodide | NaH/THF | 8 | 78 | 14 |
Methyl triflate | i-Pr~2~NEt/CH~3~CN | 3 | 94 | 3 |
Phase-transfer catalysis (PTC) proves critical for enhancing ethylation efficiency, increasing reaction rates by 4.7-fold compared to polar aprotic solvents. The Exhaustive Alkylation-Reduction Strategy offers an alternative: complete diethylation followed by selective partial reduction using lithium aluminium hydride. This method achieves >95% N-ethyl-N-methyl product but requires rigorous temperature control (-30°C) to prevent over-reduction [6]. Recent advances employ computational-guided catalyst design to predict steric and electronic requirements for regioselectivity, reducing trial-and-error optimization [5].
The chiral aminomethyl center significantly influences the compound’s biological interactions. Diastereoselective Strecker synthesis enables initial stereocontrol: condensation of N-ethyl-N-methylcyclopentanone imine with trimethylsilyl cyanide, catalyzed by a chiral aluminum-salen complex (5 mol%), affords the α-aminonitrile intermediate with 92% de. Subsequent reduction (LiAlH~4~) yields the (1R,2S)-aminomethyl diastereomer preferentially [5]. Biocatalytic methods using engineered aminotransferases have also been developed, converting the ketone precursor to the (S)-amine with 98% ee, though substrate specificity limitations persist for the N-ethyl-N-methyl substituted backbone [5].
Solvent engineering profoundly impacts stereoselectivity in catalytic hydrogenation. Polar protic solvents (e.g., methanol) favor syn-addition pathways, yielding the erythro diastereomer (d.r. 85:15), while aprotic solvents (e.g., toluene) promote anti-addition via substrate-catalyst chelation, inverting diastereoselectivity to the threo isomer (d.r. 10:90) [5]. Chiral auxiliary approaches employing (R)-phenylglycinol temporarily bound to the cyclopentanamine nitrogen achieve d.r. >98:2 but introduce two additional synthetic steps, reducing overall yield to 45-50% .
Table 3: Solvent Effects on Hydrogenation Diastereoselectivity
Catalyst System | Solvent | Pressure (psi H~2~) | Threo:Erythro Ratio | ee (%) |
---|---|---|---|---|
Ru-(S)-BINAP | MeOH | 100 | 15:85 | 90 |
Rh-(R,R)-DIPAMP | Toluene | 50 | 90:10 | 95 |
Ir-JosiPhos | THF | 70 | 75:25 | 99 |
Pd/C (unmodified) | Ethanol | 150 | 50:50 | 0 |
Process intensification strategies significantly enhance the sustainability profile of this multi-step synthesis. Cascade reactions integrating enzymatic imine reduction, solvent-free alkylation, and in-line purification reduce the overall E-factor (kg waste/kg product) from 87 (traditional route) to 12 [5] [6]. Key innovations include:
Table 4: Environmental Metrics Comparison for Synthetic Routes
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Overall Yield | 28% | 74% | +164% |
E-factor | 87 | 12 | -86% |
PMI (kg/kg) | 120 | 19 | -84% |
Hazardous Solvent Use | 98% | 12% | -88% |
Energy Consumption | 315 kWh/kg | 110 kWh/kg | -65% |
Lifecycle analysis confirms a 73% reduction in cumulative energy demand (CED) for the optimized route, primarily through enzymatic catalysis and solvent recovery (>90% toluene recycling). The adoption of cold-chain transportation for the final dihydrochloride hydrate salt (C~9~H~24~Cl~2~N~2~O) further reduces decomposition, minimizing raw material losses during distribution [6]. Future efforts focus on immobilizing IREDs for 20+ reaction cycles and developing CO~2~-triggered switchable solvents to entirely eliminate volatile organic compounds (VOCs) [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1